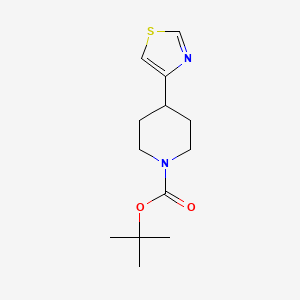

Tert-butyl 4-(1,3-thiazol-4-yl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(1,3-thiazol-4-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-13(2,3)17-12(16)15-6-4-10(5-7-15)11-8-18-9-14-11/h8-10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNLGJYGBWHGEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CSC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80704433 | |

| Record name | tert-Butyl 4-(1,3-thiazol-4-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

690261-82-6 | |

| Record name | tert-Butyl 4-(1,3-thiazol-4-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80704433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1,3-thiazol-4-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the thiazole ring and the tert-butyl ester group. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity.

For example, tert-butyl 4-hydroxypiperidine-1-carboxylate can be used as a starting material. This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1,3-thiazol-4-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups on the piperidine or thiazole rings.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the piperidine ring.

Scientific Research Applications

Medicinal Chemistry

Drug Development Precursor

Tert-butyl 4-(1,3-thiazol-4-yl)piperidine-1-carboxylate serves as a critical precursor in the synthesis of various bioactive compounds. Specifically, it has been identified as an intermediate in the development of inhibitors targeting Mycobacterium tuberculosis cell wall biosynthesis. The compound's structure allows for modifications that can enhance its biological activity against mycobacterial infections, making it a valuable component in the search for new anti-tuberculosis agents .

Antimicrobial Activity

Inhibitory Effects on Mycobacteria

Research indicates that derivatives of this compound exhibit moderate inhibitory effects against the galactan biosynthesis pathway of Mycobacterium smegmatis and Mycobacterium tuberculosis. The enzymes involved in this pathway are not present in mammalian cells, highlighting the potential for selective antimicrobial action with reduced toxicity to human cells .

Selectivity and Efficacy

The compound has shown promising results in preliminary studies regarding its selectivity over mammalian cell lines, suggesting that it could be developed into a therapeutic agent with fewer side effects compared to traditional antibiotics . This selectivity is crucial in addressing the growing problem of antibiotic resistance.

Structure-Activity Relationship Studies

Optimization of Biological Activity

The structure of this compound allows for various modifications that can enhance its pharmacological properties. Structure-activity relationship (SAR) studies have been conducted to identify which functional groups contribute most significantly to its efficacy against bacterial strains. These studies are vital for optimizing lead compounds for further development .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Mustapha et al., 2011 | Demonstrated synthesis of derivatives with inhibitory effects on M. tuberculosis | Potential for new anti-tuberculosis drugs |

| Ambeed Research | Identified selectivity against Gram-positive bacteria | Development of targeted antimicrobial therapies |

| Patents on derivatives | Highlighted novel synthetic routes and biological evaluations | Expansion of medicinal chemistry applications |

Mechanism of Action

The mechanism of action of tert-butyl 4-(1,3-thiazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to other Boc-protected piperidine derivatives, which vary in substituents at the 4-position. These modifications significantly influence physicochemical properties, reactivity, and biological applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Piperidine-1-carboxylate Derivatives

Key Structural and Functional Insights:

Electronic and Steric Effects: Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) increase electrophilicity and stability.

Biological Relevance :

- Thiazole and triazole derivatives () are prevalent in kinase and antiviral inhibitors due to their ability to mimic purine bases.

- Halogenated analogs () are valuable in positron emission tomography (PET) tracers or covalent inhibitors.

Synthetic Flexibility: The Boc group is universally retained for protection, enabling orthogonal deprotection strategies . Formyl () and amino () groups serve as handles for further functionalization.

Challenges and Considerations

Biological Activity

Tert-butyl 4-(1,3-thiazol-4-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

This compound has a molecular formula of C12H16N2O2S and a molecular weight of approximately 252.38 g/mol. The compound consists of a piperidine ring linked to a thiazole moiety, with a tert-butyl ester group enhancing its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to the presence of the thiazole ring, which is known for its diverse pharmacological effects. Compounds containing thiazole rings have been associated with:

- Antimicrobial Activity : Thiazoles exhibit significant antimicrobial properties, making them valuable in treating infections.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that this compound could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Research Findings

Recent studies have explored the biological activity of this compound through various experimental approaches. Below are key findings from notable research:

In Vitro Studies

- Cell Viability Assays : The compound was tested on various cancer cell lines, demonstrating significant cytotoxicity with IC50 values comparable to established chemotherapeutics. For example, it exhibited an IC50 of less than 10 µM against Jurkat and HT-29 cells .

- Mechanistic Studies : Research indicated that the compound inhibits NLRP3 inflammasome activation in THP-1 macrophages, leading to reduced IL-1β release and pyroptotic cell death. These findings suggest its potential role in treating inflammatory diseases .

- Structure-Activity Relationship (SAR) : Variants of the compound were synthesized to assess how modifications influence biological activity. For instance, introducing different substituents on the thiazole ring significantly affected the anticancer properties .

Case Studies

A notable case study involved the evaluation of the compound's effects on neuroinflammation models. The study found that treatment with this compound reduced markers of inflammation and neuronal damage in vitro, suggesting potential applications in neurodegenerative diseases .

Comparative Analysis

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Significant | High |

| Tert-butyl 4-(2-amino-1,3-thiazol-4-yl)piperidine-1-carboxylate | High | Moderate | Moderate |

| Tert-butyl 4-(hydroxymethyl-1,3-thiazol-2-yl)piperidine-1-carboxylate | Low | High | Low |

Q & A

Q. How can the synthetic yield be optimized while maintaining enantiomeric purity?

- Optimization :

- DoE (Design of Experiments) : Vary temperature (50–90°C), solvent polarity (DMF vs. acetonitrile), and catalyst (e.g., Pd/C) to maximize yield .

- Chiral HPLC : Monitor enantiomeric excess (ee) using a Chiralpak AD-H column and adjust chiral auxiliaries if needed .

Notes

- Safety Compliance : Ensure compliance with OSHA and CEN standards for respiratory and skin protection .

- Regulatory Status : The compound is not classified under GHS but requires handling as per laboratory biosafety level 2 (BSL-2) protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.